4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropylidene group and a methoxyphenylsulfonyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylene-1-(toluene-4-sulfonyl)-piperidine
- 1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene
Uniqueness
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is unique due to the presence of the cyclopropylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Biological Activity
4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is a piperidine derivative notable for its diverse biological activities. This compound features a cyclopropylidene group and a methoxyphenylsulfonyl moiety, which contribute to its unique pharmacological properties. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of bases like DBU. This method allows for the formation of the desired piperidine structure with high yield and purity, adhering to green chemistry principles to minimize environmental impact .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity and specificity to various targets .
Pharmacological Effects
Research has indicated that piperidine derivatives exhibit a range of pharmacological effects, including:
- Analgesic Activity : Some studies suggest that derivatives similar to this compound may possess pain-relieving properties.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.
- Neuropharmacological Effects : There is emerging evidence that piperidine derivatives could influence neurotransmitter systems, suggesting potential applications in neuropharmacology .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Analgesic | Pain relief | |
Anti-inflammatory | Reduces inflammation | |
Neuropharmacological | Modulates neurotransmitter systems |
Case Studies
Several studies have explored the biological effects of related piperidine compounds, providing insight into the potential applications of this compound:
- Analgesic Properties : A study demonstrated that piperidine derivatives exhibited significant analgesic effects in animal models, suggesting a mechanism involving opioid receptors .
- Anti-inflammatory Activity : Research indicated that certain piperidine derivatives reduced cytokine production in vitro, highlighting their potential as anti-inflammatory agents .
- Neuroprotective Effects : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUKNIHGJKJEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.